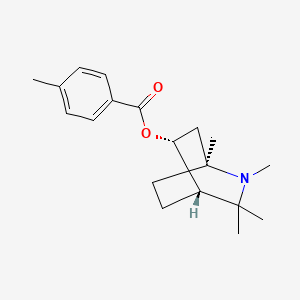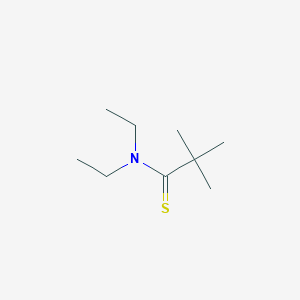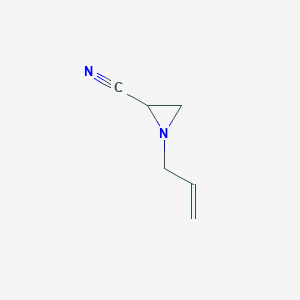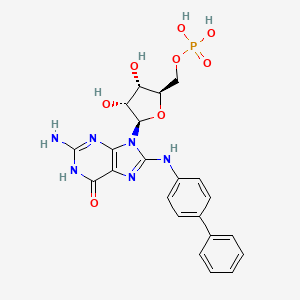
2,4,5-Tris(ethylsulfanyl)benzene-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-Tris(ethylsulfanyl)benzene-1-thiol: is an organic compound characterized by the presence of three ethylsulfanyl groups attached to a benzene ring, along with a thiol group. This compound is part of the thiol family, known for their sulfur-containing functional groups. Thiols are often recognized for their strong and distinctive odors, which are reminiscent of garlic or rotten eggs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 2,4,5-Tris(ethylsulfanyl)benzene-1-thiol typically involves nucleophilic substitution reactions. One common method is the reaction of an alkyl halide with thiourea, which produces an intermediate isothiouronium salt. This intermediate is then hydrolyzed to yield the desired thiol . Another approach involves the reaction of sodium hydrosulfide with an alkyl halide, leveraging the high nucleophilicity of sulfur .
Industrial Production Methods:
In industrial settings, the production of thiols often relies on similar nucleophilic substitution reactions but on a larger scale. The use of thiourea or sodium hydrosulfide as sulfur sources is common, with reaction conditions optimized for yield and purity. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Thiols can be oxidized to form disulfides.
Substitution: Thiols can undergo nucleophilic substitution reactions with alkyl halides to form thioethers.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides, thiourea, sodium hydrosulfide.
Major Products:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Thioethers.
Aplicaciones Científicas De Investigación
Chemistry:
2,4,5-Tris(ethylsulfanyl)benzene-1-thiol is used as a building block in organic synthesis. Its thiol group can participate in various reactions, making it valuable for creating more complex molecules .
Biology and Medicine:
In biological research, thiols are often used as reducing agents to maintain proteins in their reduced state. They can also act as protective groups for sensitive functional groups during synthesis .
Industry:
In industrial applications, thiols are used in the production of polymers and as additives in lubricants to prevent oxidation and wear .
Mecanismo De Acción
The mechanism of action of 2,4,5-Tris(ethylsulfanyl)benzene-1-thiol involves its thiol group, which can undergo nucleophilic attacks on electrophilic centers. This property makes it useful in various chemical reactions, including the formation of thioethers and disulfides . The sulfur atom in the thiol group is highly nucleophilic, allowing it to participate in a wide range of reactions.
Comparación Con Compuestos Similares
2,4,6-Trimethylthiophenol: Similar in structure but with methyl groups instead of ethylsulfanyl groups.
2,4,5-Trichlorobenzenethiol: Contains chlorine atoms instead of ethylsulfanyl groups.
Uniqueness:
2,4,5-Tris(ethylsulfanyl)benzene-1-thiol is unique due to the presence of three ethylsulfanyl groups, which provide distinct chemical properties compared to other thiols. These groups can influence the compound’s reactivity and stability, making it suitable for specific applications in synthesis and industry .
Propiedades
Número CAS |
74542-74-8 |
|---|---|
Fórmula molecular |
C12H18S4 |
Peso molecular |
290.5 g/mol |
Nombre IUPAC |
2,4,5-tris(ethylsulfanyl)benzenethiol |
InChI |
InChI=1S/C12H18S4/c1-4-14-10-8-12(16-6-3)11(15-5-2)7-9(10)13/h7-8,13H,4-6H2,1-3H3 |
Clave InChI |
NWVIUTWZOSVTSW-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=CC(=C(C=C1S)SCC)SCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}-1H-imidazole](/img/structure/B14441238.png)

![2,3,4,6,7,8-Hexahydro-[1,3,2]oxazaphosphinino[2,3-b][1,3,2]oxazaphosphinine](/img/structure/B14441245.png)






![N-[1-(4-Cyanophenyl)-2-oxo-2-(piperidin-1-yl)ethyl]naphthalene-1-sulfonamide](/img/structure/B14441304.png)


![N-[1,2-Bis(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B14441320.png)
![1-[(Oxiran-2-yl)methyl]-2-(2-phenyl-1,3-dioxolan-2-yl)-1H-benzimidazole](/img/structure/B14441330.png)
